Sodium phenylacetylisoglutaminate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

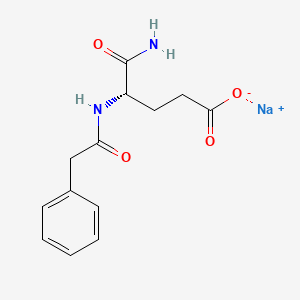

Sodium phenylacetylisoglutaminate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of phenylacetate and glutamine, and it is known for its role in metabolic processes, particularly in the context of urea cycle disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenylacetylisoglutaminate can be synthesized through the conjugation of phenylacetate with glutamine. The reaction typically involves the use of phenylacetyl-CoA and L-glutamine as substrates, catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyltransferase. The reaction conditions often include a controlled environment with specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fermentation processes where the necessary enzymes are produced by genetically engineered microorganisms. The substrates are then introduced, and the reaction is carried out in bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium phenylacetylisoglutaminate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce phenylacetylglutamine, while substitution reactions can yield a variety of substituted phenylacetylisoglutaminate derivatives.

Scientific Research Applications

Sodium phenylacetylisoglutaminate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It plays a role in studying metabolic pathways and enzyme functions.

Medicine: It is investigated for its potential therapeutic effects in treating urea cycle disorders and other metabolic conditions.

Mechanism of Action

The mechanism of action of sodium phenylacetylisoglutaminate involves its role in the urea cycle. It acts by conjugating with ammonia to form phenylacetylglutamine, which is then excreted in the urine. This process helps in reducing the levels of ammonia in the blood, particularly in individuals with urea cycle disorders. The molecular targets include enzymes involved in the urea cycle, such as phenylacetyltransferase .

Comparison with Similar Compounds

Similar Compounds

Phenylacetylglutamine: A closely related compound formed by the conjugation of phenylacetate and glutamine.

Sodium phenylbutyrate: Another compound used in the treatment of urea cycle disorders, which is metabolized to phenylacetate and then conjugated with glutamine.

Glycerol phenylbutyrate: A prodrug of phenylbutyrate that is also used in the management of urea cycle disorders.

Uniqueness

Sodium phenylacetylisoglutaminate is unique due to its specific role in the urea cycle and its ability to conjugate with ammonia, facilitating its excretion. This property makes it particularly valuable in the treatment of metabolic conditions associated with elevated ammonia levels .

Biological Activity

Sodium phenylacetylisoglutaminate (often referred to in the context of its metabolic pathways and therapeutic applications) is a compound primarily involved in nitrogen metabolism and is derived from sodium phenylbutyrate. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

1. Overview of this compound

This compound is a derivative of phenylacetate that conjugates with glutamine to form phenylacetylglutamine (PAG). This compound plays a crucial role in the management of urea cycle disorders by facilitating nitrogen disposal through urine excretion. The metabolism of this compound involves several enzymatic reactions that convert it into active metabolites.

2. Metabolic Pathways

The metabolism of this compound can be summarized as follows:

- Conversion : Sodium phenylbutyrate is converted to phenylacetate in the liver.

- Conjugation : Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is subsequently excreted via the kidneys.

- Excretion : Approximately 80-100% of administered sodium phenylbutyrate is excreted as phenylacetylglutamine within 24 hours .

Table 1: Metabolic Pathway Summary

| Step | Reaction | Enzyme Involved |

|---|---|---|

| 1. Conversion | Sodium phenylbutyrate → Phenylacetate | β-oxidation enzymes |

| 2. Conjugation | Phenylacetate + Glutamine → PAG | Phenylacetyltransferase |

| 3. Excretion | PAG → Urine | Renal excretion |

3. Biological Activity and Mechanisms

This compound exhibits several biological activities:

- Nitrogen Disposal : It serves as an alternative pathway for nitrogen excretion, particularly beneficial in patients with urea cycle disorders. By converting excess ammonia into less toxic forms, it helps alleviate hyperammonemia .

- Histone Deacetylase Inhibition : Similar to sodium phenylbutyrate, it may act as a histone deacetylase inhibitor, potentially inducing differentiation in certain cancer cells . This property is under investigation for therapeutic applications in conditions such as acute myeloid leukemia and Huntington's disease.

4. Clinical Implications and Case Studies

Clinical studies have demonstrated the efficacy of sodium phenylbutyrate (and by extension, its metabolites) in managing urea cycle disorders:

- Efficacy in Urea Cycle Disorders : A randomized trial indicated that sodium phenylbutyrate was more effective than benzoate at promoting nitrogen excretion. The study found that for each gram of sodium phenylbutyrate administered, approximately 0.12 to 0.15 grams of nitrogen were produced through PAG .

- Case Study Example : In a cohort of patients with hyperammonemia due to urea cycle disorders, treatment with sodium phenylbutyrate resulted in significant reductions in plasma ammonia levels within hours of administration .

5. Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and metabolism:

- Absorption : Peak plasma concentrations occur approximately one hour after oral administration.

- Half-life : The elimination half-life ranges from 0.8 to 1.3 hours for its metabolites .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Time | ~1 hour |

| Elimination Half-life | 0.8 - 1.3 hours |

| Peak Concentration | Varies (up to ~195 μg/mL) |

Properties

CAS No. |

128932-51-4 |

|---|---|

Molecular Formula |

C13H15N2NaO4 |

Molecular Weight |

286.26 g/mol |

IUPAC Name |

sodium;(4S)-5-amino-5-oxo-4-[(2-phenylacetyl)amino]pentanoate |

InChI |

InChI=1S/C13H16N2O4.Na/c14-13(19)10(6-7-12(17)18)15-11(16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,19)(H,15,16)(H,17,18);/q;+1/p-1/t10-;/m0./s1 |

InChI Key |

DTOWEMWBLNFCCM-PPHPATTJSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)[O-])C(=O)N.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)[O-])C(=O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.